PD-307243
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-307243 is a hERG channel activator . It can be used for research of arrhythmias . The CAS Number of this compound is 313533-41-4 .
Molecular Structure Analysis
The molecular formula of this compound is C20H15Cl2N3O2 . The molecular weight is 400.26 . The SMILES representation is O=C(O)C1=CC=CN=C1NC2=CC3=C(C=C2)CN(C3)C4=CC=C(C(Cl)=C4)Cl .Physical and Chemical Properties Analysis
This compound has a molecular weight of 400.26 . Its formula is C20H15Cl2N3O2 . The exact mass is 399.05 .Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Effects on hERG Channels
PD-307243 has been investigated for its effects on the human ether-a-go-go-related gene (hERG) potassium channels. A study by Gordon et al. (2008) explored this compound's mechanism of action on hERG channels expressed in Chinese hamster ovary cells. They found that this compound increased hERG current and significantly slowed hERG channel deactivation and inactivation without affecting the selectivity filter of the channels. This study demonstrates this compound's potential impact on cardiac function, as modulation of hERG channel activity is crucial in the development of therapeutic agents due to its association with arrhythmias (Gordon et al., 2008).
Applications in Parkinson's Disease Research
Although not directly related to this compound, it's important to understand the broader context of scientific research in areas like Parkinson's disease (PD), where such compounds could have implications. Kubota et al. (2016) discuss the use of wearable sensor-based systems for quantifying signs of Parkinson's disease. This technology, integrating machine learning algorithms, could be relevant in studies where this compound's effects on neuronal function are explored, especially in conditions like Parkinson's disease (Kubota et al., 2016).
Broader Applications in Biomedical Research
The broader scope of biomedical research, where this compound could be studied, is exemplified by the work of Burley et al. (2017) on the RCSB Protein Data Bank. This database is a crucial resource for biomedical research and education, providing data on biomolecular structures determined by various methods. Such databases could be instrumental in analyzing the molecular structure and interactions of this compound with its biological targets (Burley et al., 2017).
Wirkmechanismus
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of PD-307243 can be achieved through a convergent approach involving the coupling of two key intermediates.", "Starting Materials": [ "2,6-difluorobenzaldehyde", "ethyl 2-(4-(methylamino)phenyl)acetate", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetonitrile", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium sulfate" ], "Reaction": [ "The synthesis begins with the condensation of 2,6-difluorobenzaldehyde with ethyl 2-(4-(methylamino)phenyl)acetate in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide to yield the first key intermediate.", "The resulting intermediate is then subjected to a cyclization reaction using acetonitrile and sodium hydroxide to form the second key intermediate.", "Finally, the two intermediates are coupled using hydrochloric acid and water followed by extraction with ethyl acetate and drying over sodium sulfate to yield PD-307243." ] } | |
CAS-Nummer |
313533-41-4 |
Molekularformel |
C20H15Cl2N3O2 |
Molekulargewicht |
400.26 |
IUPAC-Name |
2-[[2-(3,4-dichlorophenyl)-1,3-dihydroisoindol-5-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-17-6-5-15(9-18(17)22)25-10-12-3-4-14(8-13(12)11-25)24-19-16(20(26)27)2-1-7-23-19/h1-9H,10-11H2,(H,23,24)(H,26,27) |
InChI-Schlüssel |
WNXIPCSWXVTKQF-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CN=C1NC2=CC3=C(CN(C4=CC=C(Cl)C(Cl)=C4)C3)C=C2)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PD-307243; PD 307243; PD307243. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.